3-Hydroxy-3-phenacyloxindole
Overview
Description
3-Hydroxy-3-phenacyloxindole is a heterocyclic compound that belongs to the oxindole family . It has been studied for its structural similarity to diphenylhydantoin, a drug used for the treatment of generalized tonic-clonic seizures .
Synthesis Analysis
The synthesis of 3-Hydroxy-3-phenacyloxindole involves the condensation of substituted isatins and substituted acetophenones . This reaction has been developed as a protocol to obtain a wide range of biologically important 3-hydroxy-3-phenacyloxindole derivatives in good yield (up to 93%) under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3-phenacyloxindole was determined by X-ray diffraction methods . The amide group in the compound exhibits delocalization of the pi-electrons over the three atoms (N, C, and O), while the bond linking the amide to the tetrahedral carbon atom is a single bond .Chemical Reactions Analysis
The reaction between indolin-2-ones and α-substituted ketones has been developed as a protocol for the synthesis of 3-hydroxy-3-phenacyloxindole derivatives . This reaction can yield a wide range of biologically important 3-hydroxy-3-phenacyloxindole derivatives .Physical And Chemical Properties Analysis
3-Hydroxy-3-phenacyloxindole has a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol .Scientific Research Applications
Monoamine Oxidase Inhibitors
3-Hydroxy-3-phenacyloxindole analogues have been studied for their inhibitory activity towards monoamine oxidase (MAO) A and B. These compounds, particularly 1-Benzyl-3-hydroxy-3-(4′-hydroxyphenacyl)oxindole, have shown potent and selective inhibition of MAO-A, indicating potential therapeutic applications for MAO-associated neurological disorders (Tripathi, Krishnamurthy, & Ayyannan, 2016).
Anticonvulsant Activity
Research exploring the structural similarities of 3-hydroxy-3-phenacyloxindole to drugs like carbamazepine and diphenylhydantoin, which are used for treating generalized tonic-clonic seizures, suggests potential anticonvulsant properties. The structural and electronic features of these compounds align with current models for anticonvulsant activity (Codding, Lee, & Richardson, 1984).
Chemical Synthesis Techniques
There have been developments in chemical synthesis methods involving 3-hydroxy-3-phenacyloxindole derivatives. For instance, an unprecedented reaction between indolin-2-ones and α-substituted ketones has been developed to obtain these derivatives under mild reaction conditions, suggesting its utility in various chemical syntheses (Bai et al., 2016).
Dual Fatty Acid Amide Hydrolase and Cholinesterase Inhibitors
Some 3-hydroxy-3-phenacyloxindole analogs have been identified as dual inhibitors of fatty acid amide hydrolase (FAAH) and cholinesterases (ChEs), which is a novel strategy for the management of neurodegeneration. These compounds have shown promising results in the balanced multifunctional profile with inhibition of FAAH, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), offering potential in Alzheimer's disease treatment (Tripathi & Ayyannan, 2020).
Future Directions
properties
IUPAC Name |
3-hydroxy-3-phenacyl-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYMYKQUHGHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967754 | |
Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-phenacyloxindole | |
CAS RN |
52552-33-7, 88730-73-8, 5322-12-3 | |
Record name | 3-Hydroxy-3-phenacyloxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169512 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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